molecular formula C15H19NO B185773 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone CAS No. 166398-23-8

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone

Cat. No. B185773
CAS RN: 166398-23-8
M. Wt: 229.32 g/mol
InChI Key: BYRHPLCFXPSWTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which are related to the compound , has been reported . The Castagnoli–Cushman reaction was used to synthesize these derivatives . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Isoquinoline Derivatives in Medicinal Chemistry

Isoquinoline derivatives, including tetrahydroisoquinolines, have been explored for their pharmacological importance in modern therapeutics. These compounds exhibit a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The structural diversity and biological relevance of isoquinoline derivatives make them significant in drug discovery and development processes (Danao et al., 2021).

Cyclohexanone Oxidation and Its Industrial Relevance

Cyclohexanone and its derivatives are key intermediates in the nylon production industry. Research focusing on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, has highlighted various catalysts and reaction conditions to improve yield and selectivity. These studies contribute to the understanding and optimization of industrial processes for the production of important chemical intermediates (Abutaleb & Ali, 2021).

Role of Cyclohexanone Derivatives in Synthetic Organic Chemistry

Cyclohexanone derivatives play a crucial role in synthetic organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. The flexibility of cyclohexanone as a starting material or intermediate in various synthetic routes exemplifies its importance in constructing cyclic and heterocyclic compounds with potential therapeutic applications (Ishibashi & Tamura, 2004).

Exploration of Tetrahydroisoquinolines in Drug Discovery

Tetrahydroisoquinolines, closely related to the isoquinoline moiety in the compound of interest, have been patented for various therapeutic activities, demonstrating their potential as novel drug candidates. These compounds have shown promise in areas such as cancer, malaria, central nervous system disorders, and cardiovascular diseases, highlighting their versatility and potential in medicinal chemistry (Singh & Shah, 2017).

Safety and Hazards

The safety data and potential hazards associated with 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone are not detailed in the search results .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRHPLCFXPSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442792
Record name 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone

CAS RN

166398-23-8
Record name 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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